molecular formula C18H15BrFNO B1343317 (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898764-52-8

(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1343317
M. Wt: 360.2 g/mol
InChI Key: JEHZHFHRIJIGAC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromophenols and their derivatives, as discussed in the first paper, involves reactions such as bromination and demethylation. Specifically, the synthesis of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives was achieved through these methods . Similarly, the second paper describes the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone by reacting 4-bromophenol with benzoyl chloride . These methods could potentially be adapted for the synthesis of the compound , considering the presence of bromophenol and phenyl methanone moieties.

Molecular Structure Analysis

The crystal structure of related compounds has been determined using X-ray diffraction. For instance, the crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone was found to be monoclinic with specific cell parameters . Another related compound, 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, also had its structure determined and was found to have a triclinic space group . These findings suggest that the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" could also crystallize in a similar manner, and its structure could be elucidated using similar techniques.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of the specific compound . However, the antioxidant properties of bromophenols synthesized in the first paper were determined by analyzing their radical scavenging activities . This suggests that the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" may also participate in similar radical-based chemical reactions due to the presence of bromophenol units.

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, cell parameters, and density were reported for the synthesized compounds in the papers . The chemical properties, particularly the antioxidant activities, were assessed through various assays, indicating that the synthesized bromophenols had effective antioxidant power . These properties are crucial for understanding the behavior of the compound in biological systems and could be relevant for the compound "(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone" as well.

Scientific Research Applications

Synthesis and Structural Analysis

The compound plays a crucial role in the synthesis of boric acid ester intermediates, with benzene rings being a key component. These intermediates are obtained through a three-step substitution reaction. Their structures are confirmed using techniques such as FTIR, 1H, and 13C NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses are conducted via single crystal X-ray diffraction. Furthermore, the molecular structures are calculated using density functional theory (DFT), which aligns with the X-ray diffraction values. This thorough analysis provides insights into the physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).

Novel Synthesis Routes

Researchers have developed new synthesis methods for pyrrole derivatives, which are essential in creating biologically active compounds. One study describes an efficient one-pot synthesis procedure for a pyrrole derivative using acetophenone and trimethylacetaldehyde. This method stands out for its economic viability and good yield, demonstrating the compound's role in facilitating the generation of potential therapeutic agents (Kaur & Kumar, 2018).

Antimicrobial Activity

Some derivatives synthesized from this compound have been screened for antimicrobial activity. For instance, a series of derivatives was synthesized by condensing substituted chalcones with isoniazid, showing good antimicrobial activity comparable to standard drugs. These findings suggest that modifications to the core structure of (4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can lead to the development of new antimicrobial agents (Kumar et al., 2012).

Crystal Structure Determination

The determination of crystal structures of derivatives of this compound provides essential insights into their potential applications. For instance, the crystal structure of a related compound was elucidated, revealing a planar structure that forms a new pyrrole ring. Such studies are pivotal in understanding the compound's chemical behavior and its interactions with other molecules, which can be crucial for drug design and material science applications (Qia, 2014).

Safety And Hazards

Safety studies would be important if the compound is intended for use as a drug, or if it will be handled in large quantities. This could involve toxicity studies in cells or animals.


Future Directions

Future research might involve further exploration of the compound’s reactivity, its potential uses, or the development of new synthetic routes. If it has biological activity, it could be studied as a potential therapeutic agent.


Please note that this is a general guide, and the specific steps might vary depending on the nature of the compound and the goals of the research. For detailed information, consultation with a chemist or a relevant expert would be necessary.


properties

IUPAC Name

(4-bromo-2-fluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrFNO/c19-15-7-8-16(17(20)11-15)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHZHFHRIJIGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643045
Record name (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-2-fluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898764-52-8
Record name (4-Bromo-2-fluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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